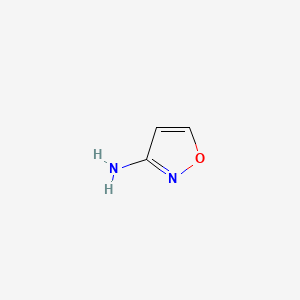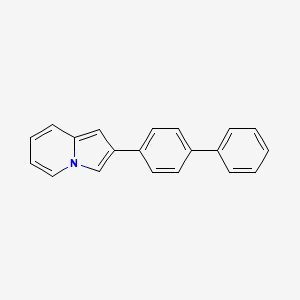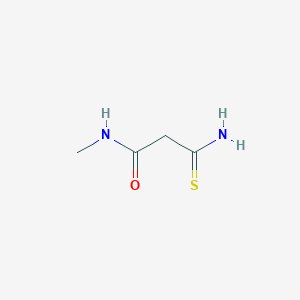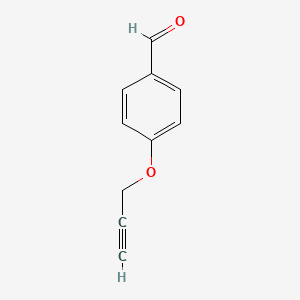![molecular formula C7H8O3S B1271253 5-[(Methylthio)methyl]-2-furoic acid CAS No. 94084-70-5](/img/structure/B1271253.png)
5-[(Methylthio)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylthio)methyl]-2-furoic acid, also known as 5-MTF, is a naturally occurring carboxylic acid that has been studied for its various properties and applications. It is a highly versatile compound, which has been used for a variety of purposes, including synthesis, scientific research, and biochemistry. 5-MTF is an important intermediate in the synthesis of various compounds and has been used in a variety of biological, biochemical, and physiological studies.
Scientific Research Applications
Chemical Properties and Reactions
- Furan Ring Stability and Electron Transfer Reactions : A study on 2-furoic acid, which has structural similarities with 5-[(Methylthio)methyl]-2-furoic acid, focused on the stability of the furan ring when influenced by electron and proton transfer reactions. The research demonstrated that carboxylation affects the furan ring's stability through the transformation of nondissociative π2 resonance into a dissociative resonance (Zawadzki, Luxford, & Kočišek, 2020).
Analytical Applications
- Detection in Honey and Honeydew Samples : A high-performance liquid chromatographic method was developed to determine compounds like 2-furoic acid in honey samples. This method isolates compounds efficiently, highlighting its utility in analytical chemistry (Nozal et al., 2001).
Synthesis and Pharmaceutical Applications
- Synthesis of Stenine : In a study on the synthesis of (+/-)-stenine, 2-(methylthio)-5-amidofurans, structurally related to this compound, were used. These furans underwent intramolecular Diels-Alder reactions, showcasing their potential in complex organic synthesis and pharmaceutical applications (Padwa & Ginn, 2005).
Chemical Transformations
- Base-Induced Ring Opening : A study investigated the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under the action of bases. It provides insights into the chemical behavior of furan derivatives under basic conditions, which could be analogous to the behavior of this compound (Maadadi, Pevzner, & Petrov, 2017).
Biocatalysis and Green Chemistry
- Biocatalytic Production of FDCA : Research into the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from derivatives like 2-furoic acid is gaining attention for its potential in sustainable chemistry. This process involves using biocatalysts for the synthesis of FDCA, a key compound in bio-based polymers (Yuan et al., 2019).
Catalytic Synthesis and Polymer Industry Applications
- Transformation from C5 Platform to C6 Derivatives : A novel route to transform furoic acid into 2,5-furandicarboxylic acid was presented. This research is significant for the polymer industry, as it provides an alternative route to produce FDCA, a renewable alternative to petrochemical-derived acids (Zhang et al., 2017).
Safety and Hazards
The compound has been classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Biochemical Analysis
Biochemical Properties
5-[(Methylthio)methyl]-2-furoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways. These temporal effects are crucial for understanding the long-term impacts of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in oxidative stress responses and energy metabolism. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of specific transporters and the compound’s affinity for certain cellular structures. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the mitochondria or the nucleus. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its destination. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell .
properties
IUPAC Name |
5-(methylsulfanylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXQCKZGHPNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366477 |
Source


|
| Record name | 5-[(methylthio)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94084-70-5 |
Source


|
| Record name | 5-[(methylthio)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)



